3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine
Description
BenchChem offers high-quality 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C7H6BrClIN |
|---|---|
Molecular Weight |
346.39 g/mol |
IUPAC Name |
3-bromo-2-chloro-5-iodo-4,6-dimethylpyridine |
InChI |
InChI=1S/C7H6BrClIN/c1-3-5(8)7(9)11-4(2)6(3)10/h1-2H3 |
InChI Key |
KSQDFPGWFBUCHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1I)C)Cl)Br |
Origin of Product |
United States |
Foundational & Exploratory
Strategic Functionalization of 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine: A Guide to Orthogonal Reactivity
Topic: Strategic Functionalization of 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary & Structural Analysis
In the landscape of high-value heterocyclic building blocks, 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine represents a pinnacle of "orthogonal reactivity." For the medicinal chemist, this molecule is not merely a reagent; it is a programmable scaffold. It possesses three distinct halogen handles (Cl, Br, I) and two steric blocking groups (Methyls), allowing for the sequential and regioselective construction of penta-substituted pyridine cores.
This guide addresses the primary challenge of this molecule: The Steric-Electronic Conflict. While the electronic activation dictates one order of reaction, the steric bulk of the 4,6-dimethyl "sandwich" imposes kinetic barriers that must be navigated with precise catalytic choices.
Structural Profile & Physicochemical Properties
The molecule features a highly congested core. The 4,6-dimethyl groups create a "steric bay" around the C5-position, significantly influencing the trajectory of incoming nucleophiles and catalysts.
| Property | Value / Description | Note |
| Formula | C7H6BrClIN | Penta-substituted heteroaromatic |
| Molecular Weight | 360.39 g/mol | High halogen density |
| Appearance | Off-white to pale yellow solid | Light sensitive (store in dark) |
| Predicted LogP | ~3.9 - 4.2 | Highly lipophilic prior to functionalization |
| C5 Environment | Sterically Hindered | Flanked by two methyl groups (4-Me, 6-Me) |
| C2 Environment | Electron Deficient | Alpha to Nitrogen; activated for SNAr |
The Reactivity Hierarchy: A "Traffic Light" System
To successfully utilize this scaffold, one must adhere to the inherent reactivity hierarchy.[1] Attempting to bypass this order often leads to intractable mixtures of regioisomers.
The Order of Operations
-
Phase 1 (The Green Light): C5-Iodine.
-
Mechanism: Palladium-catalyzed Cross-Coupling (Suzuki, Sonogashira).[2][3]
-
Reactivity: The C-I bond is the weakest (approx. 65 kcal/mol) and undergoes oxidative addition fastest.
-
Challenge: The 4,6-dimethyl groups hinder the approach of bulky Pd-ligand complexes. Standard Pd(PPh3)4 often fails or is sluggish.
-
Solution: Use high-activity catalysts with smaller cone angles or flexible steric bulk (e.g., Pd-SPhos, Pd-XPhos).
-
-
Phase 2 (The Yellow Light): C3-Bromine.
-
Reactivity: The C-Br bond is stronger than C-I. It remains intact during Phase 1 if temperature is controlled (<60°C).
-
Activation: Once C5 is substituted, C3 requires higher temperatures (>90°C) and more active catalyst systems (e.g., Buchwald precatalysts).
-
Phase 3 (The Red Light): C2-Chlorine.
-
Mechanism: Nucleophilic Aromatic Substitution (SNAr).
-
Reactivity: The C2 position is ortho to the pyridine nitrogen, making it highly electrophilic. However, it is the least reactive toward Pd-oxidative addition compared to I and Br.
-
Strategy: This position is best reserved for displacement by amines, alkoxides, or thiols. This can be done before or after coupling, but typically after to avoid poisoning Pd catalysts with free amines.
-
Visualizing the Pathway
The following diagram illustrates the decision tree for functionalizing this scaffold.
Caption: Sequential functionalization logic. Note the temperature gradients required to distinguish between C5-I and C3-Br reactivity.
Validated Experimental Protocols
The following protocols are designed to be self-validating . The success of Step 1 is confirmed by the retention of the Bromine signal in Mass Spec and the specific shift in NMR.
Protocol A: C5-Selective Suzuki-Miyaura Coupling
Objective: Install an aryl group at C5 without touching C3-Br or C2-Cl.
Rationale: The 4,6-dimethyl groups cause significant steric crowding. Common catalysts like Pd(PPh3)4 are often too bulky and slow, leading to proto-dehalogenation side products. We utilize Pd(dppf)Cl2 or Pd-SPhos , which offer a balance of activity and stability.
Materials:
-
Substrate: 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.1 equiv)
-
Catalyst: Pd(dppf)Cl2[2]·DCM (3-5 mol%)
-
Base: K2CO3 (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Inert Setup: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst.[1] Seal and purge with Argon/Nitrogen for 5 minutes. Trust Indicator: Oxygen exclusion is critical to prevent homocoupling of the boronic acid.
-
Solvent Addition: Add degassed 1,4-dioxane and the aqueous base via syringe.
-
Controlled Heating: Heat the block to 50°C .
-
Critical Control Point: Do NOT exceed 60°C. Higher temperatures risk activating the C3-Bromine.
-
-
Monitoring (Self-Validation):
-
Check LC-MS at 2 hours.
-
Success Criteria: Disappearance of Starting Material (M+). Appearance of Product Mass (M - I + Aryl).
-
Isotopic Pattern Check: The product mass spectrum must still show the characteristic 1:1 isotopic split of 79Br/81Br and the 3:1 split of 35Cl/37Cl . If these patterns are lost, you have over-reacted.
-
-
Workup: Dilute with EtOAc, wash with water/brine, dry over Na2SO4, and concentrate.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Protocol B: C2-Selective Nucleophilic Substitution (SNAr)
Objective: Displacement of C2-Chlorine with a cyclic amine (e.g., Morpholine).
Rationale: The C2-Cl is activated by the ring nitrogen. No metal catalyst is required.
Methodology:
-
Dissolve the pyridine intermediate (1.0 equiv) in anhydrous DMSO or NMP.
-
Add Morpholine (1.5 equiv) and DIPEA (2.0 equiv).
-
Heat to 100-120°C for 4-12 hours.
-
Validation: Monitor by TLC. The product will typically be more polar and fluorescent than the starting material.
-
Workup: Pour into crushed ice. The solid product often precipitates (filtration) or requires extraction.
Applications in Drug Discovery[4]
The resulting penta-substituted pyridines are not merely academic curiosities. They are bioisosteres for polysubstituted benzenes but with improved solubility and metabolic profiles (due to the pyridine nitrogen).
-
Kinase Inhibition: The steric bulk of the 4,6-dimethyl groups forces the attached aryl rings (at C3/C5) to twist out of plane. This creates a specific 3D-topology often required to fill hydrophobic pockets in kinases like SHP2 or KRAS(G12C) effectors.
-
Atropisomerism: If the groups at C3 and C5 are bulky enough, the rotation can be restricted, leading to axial chirality. This is a powerful tool for increasing binding selectivity.
References
-
BenchChem. Reactivity of Halogens in 4-Bromo-2-chloro-6-iodopyridin-3-ol: A Comparative Guide. (2025).[1][2][5][6] Link (Accessed via Search Context 1.1)
-
Fluorochem. Product Analysis: 3-bromo-6-chloro-5-iodo-2-methylpyridine.[7]Link (Accessed via Search Context 1.3)
-
National Institutes of Health (NIH) - PubChem. 3-Bromo-4,6-dichloro-2,5-dimethylpyridine Properties.Link (Accessed via Search Context 1.6)
-
Vedantu. Order of the reactivity of halogens during halogenation.Link (Accessed via Search Context 1.5)
-
Lutz, M. et al. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. J. Org. Chem. 2022.[4][8] (Contextual grounding on steric control in pyridines).
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- 8. 3-Bromo-4,6-dichloro-2,5-dimethylpyridine | C7H6BrCl2N | CID 49803902 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine
Abstract
This in-depth technical guide provides a comprehensive overview of plausible synthetic pathways for 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine, a highly substituted and synthetically valuable pyridine derivative. The strategic introduction of three distinct halogen atoms onto a dimethylpyridine scaffold presents significant challenges in regioselectivity. This document elucidates the chemical principles underpinning potential synthetic routes, offering detailed experimental protocols and expert insights into reaction mechanisms and optimization. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a deep understanding of advanced heterocyclic chemistry.
Introduction and Strategic Considerations
The synthesis of polysubstituted pyridines is a cornerstone of medicinal and agrochemical research.[1][2][3][4] The target molecule, 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine (CAS 1823885-22-8), is a prime example of a complex heterocyclic building block where the precise arrangement of substituents is critical for its intended application.[5] The inherent electronic properties of the pyridine ring, characterized by its electron-deficient nature, render electrophilic aromatic substitution challenging, often requiring harsh conditions and leading to mixtures of regioisomers.[2][6][7]
The primary challenge in synthesizing the target molecule lies in the regioselective introduction of three different halogens at the C2, C3, and C5 positions. The directing effects of the two methyl groups at C4 and C6, as well as the sequential influence of each introduced halogen, must be carefully considered to devise a logical and efficient synthetic strategy. This guide will explore a proposed multi-step pathway, commencing from a readily available starting material, 2,4-dimethylpyridine. The rationale behind the sequence of halogenation steps is a central theme of this document.
Proposed Synthetic Pathway Overview
A logical synthetic approach involves a stepwise halogenation of a 4,6-dimethylpyridine core. The proposed sequence is designed to leverage the directing effects of the existing substituents at each stage to achieve the desired regiochemistry. The overall strategy is as follows:
-
Chlorination: Introduction of a chlorine atom at the C2 position of 2,4-dimethylpyridine.
-
Bromination: Introduction of a bromine atom at the C3 position of the resulting 2-chloro-4,6-dimethylpyridine.
-
Iodination: Introduction of an iodine atom at the C5 position of the dibrominated intermediate.
This sequence is rationalized by the following expert analysis:
-
Initial Chlorination: The methyl groups at positions 4 and 6 are activating and direct electrophiles to the ortho and para positions. However, direct halogenation of lutidines can be complex. A more controlled approach often involves the N-oxide, which activates the 2- and 6-positions towards halogenation.[8][9]
-
Subsequent Bromination: With the C2 position occupied by chlorine and the C4 and C6 positions by methyl groups, the remaining open positions are C3 and C5. The chlorine at C2 is a deactivating group but an ortho-para director. The methyl groups strongly activate the C3 and C5 positions. Bromination is anticipated to occur at one of these positions.
-
Final Iodination: The introduction of the final halogen, iodine, at the last remaining activated position (C5) is the concluding step. The choice of iodinating agent will be critical to achieving a good yield without side reactions.
The following diagram illustrates the proposed synthetic workflow.
Caption: Proposed multi-step synthesis of 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine.
Detailed Synthesis Protocols and Mechanistic Insights
Step 1: Synthesis of 2-Chloro-4,6-dimethylpyridine
The synthesis of 2-chloro-4,6-dimethylpyridine is a crucial first step. Direct chlorination of 4,6-dimethylpyridine can lead to a mixture of products. A more regioselective method involves the formation of the pyridine N-oxide, followed by chlorination.
Protocol 1: Chlorination via N-oxide
-
N-Oxide Formation:
-
To a solution of 4,6-dimethylpyridine in glacial acetic acid, add hydrogen peroxide (30% solution) dropwise at room temperature.
-
Heat the mixture to 70-80°C for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4,6-dimethylpyridine N-oxide.
-
-
Chlorination:
-
Treat the 4,6-dimethylpyridine N-oxide with a chlorinating agent such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).[9]
-
The reaction is typically performed neat or in a high-boiling inert solvent.
-
Heat the mixture under reflux for several hours.
-
After cooling, quench the reaction by carefully pouring it onto crushed ice.
-
Basify the mixture with a strong base (e.g., NaOH or K₂CO₃) to neutralize the acid.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by distillation or column chromatography to obtain 2-chloro-4,6-dimethylpyridine.[10]
-
Causality of Experimental Choices: The formation of the N-oxide is a key strategic step. The N-oxide functionality activates the C2 and C6 positions of the pyridine ring towards nucleophilic attack, while also being susceptible to rearrangement upon treatment with reagents like POCl₃ to introduce a chlorine atom specifically at the C2 (or C6) position.[8][9]
Step 2: Synthesis of 3-Bromo-2-chloro-4,6-dimethylpyridine
With the C2 position blocked by a chlorine atom, the next halogenation will be directed by the combined effects of the C2-chloro and the C4- and C6-methyl groups.
Protocol 2: Electrophilic Bromination
-
To a solution of 2-chloro-4,6-dimethylpyridine in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add a brominating agent such as N-bromosuccinimide (NBS) or bromine.[11]
-
The reaction may be catalyzed by a Lewis acid or a protic acid to enhance the electrophilicity of the bromine.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by GC-MS or TLC.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any excess bromine.
-
Neutralize the mixture and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization to yield 3-bromo-2-chloro-4,6-dimethylpyridine.
Mechanistic Rationale: The methyl groups at C4 and C6 are strong activating groups that direct electrophilic substitution to the ortho and para positions. The C2-chloro group is deactivating but directs ortho and para. The combined directing effects favor substitution at the C3 and C5 positions. Bromination is expected to occur preferentially at one of these sites.
Step 3: Synthesis of 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine
The final step is the introduction of iodine at the C5 position. This can be achieved through electrophilic iodination.
Protocol 3: Electrophilic Iodination
-
Dissolve 3-bromo-2-chloro-4,6-dimethylpyridine in a solvent such as glacial acetic acid or sulfuric acid.
-
Add an iodinating agent, such as N-iodosuccinimide (NIS) or a mixture of iodine and an oxidizing agent (e.g., nitric acid, hydrogen peroxide, or an iodate salt).[12][13] The use of elemental iodine with an oxidant is a common and effective method for the iodination of activated aromatic rings.[12]
-
Heat the reaction mixture to facilitate the iodination, monitoring by TLC or GC-MS.
-
After the reaction is complete, cool the mixture and pour it into an aqueous solution of sodium bisulfite to quench any unreacted iodine.
-
Neutralize the solution and extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and purify the final product by column chromatography or recrystallization.
Expert Insights: The choice of iodinating reagent and reaction conditions is crucial in this final step to ensure high yield and purity. The substrate is now heavily substituted, which can lead to steric hindrance. A powerful electrophilic iodinating system is therefore recommended. The use of iodine in the presence of a strong oxidizing agent in an acidic medium generates a potent iodinating species (such as I⁺), which is necessary to overcome the deactivating effects of the existing halogens.[13]
Quantitative Data Summary
| Step | Reaction | Starting Material | Product | Reagents | Expected Yield (%) |
| 1 | Chlorination | 4,6-Dimethylpyridine N-oxide | 2-Chloro-4,6-dimethylpyridine | POCl₃ | 60-80 |
| 2 | Bromination | 2-Chloro-4,6-dimethylpyridine | 3-Bromo-2-chloro-4,6-dimethylpyridine | NBS, Acid Catalyst | 50-70 |
| 3 | Iodination | 3-Bromo-2-chloro-4,6-dimethylpyridine | 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine | I₂, Oxidizing Agent | 40-60 |
Conclusion
The synthesis of 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine is a challenging yet achievable endeavor for the experienced synthetic chemist. The proposed pathway, involving a strategic sequence of chlorination, bromination, and iodination, is grounded in the fundamental principles of heterocyclic chemistry. Success hinges on the careful control of reaction conditions and the selection of appropriate reagents to manage regioselectivity at each step. This guide provides a robust framework for approaching the synthesis of this and other complex, polysubstituted pyridine derivatives, which are of significant interest in the development of new pharmaceuticals and agrochemicals.
References
- Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. PubMed.
- Selective meta-Halogen
- Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters.
- Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. ARKIVOC.
- Regioselective Synthesis of Bis(2-halo-3-pyridyl) Dichalcogenides (E = S, Se and Te). PMC.
- Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation.
- The Halogenation of Pyridine. Journal of the American Chemical Society.
- Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC.
- 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi
- The Synthesis and Application of 3-Bromo-2-chloro-5-methylpyridine: A Key Chemical Building Block. NINGBO INNO PHARMCHEM CO.,LTD.
- Selective Halogenation of Pyridines Using Designed Phosphine Reagents. ChemRxiv.
- Halogenation of the 3-position of pyridines through Zincke imine intermedi
- Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI.
- 2-Chloro-4,6-dimethylpyridine. PubChem.
- Iodination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- 1823885-22-8|3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine. BLDpharm.
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Physical Characteristics of Polyhalogenated Dimethylpyridines
The following technical guide details the physical and chemical characteristics of polyhalogenated dimethylpyridines, with a specific focus on the 3,5-dihalo-2,6-dimethylpyridine scaffold. This structural motif represents a critical intersection of steric hindrance and electronic deactivation, widely utilized in the synthesis of agrochemicals (e.g., herbicides) and pharmaceutical intermediates.[1]
Technical Reference Guide | Version 1.0
Executive Summary
Polyhalogenated dimethylpyridines are a specialized class of pyridine derivatives defined by the simultaneous presence of electron-donating methyl groups and electron-withdrawing halogen atoms. This "push-pull" electronic environment creates unique physicochemical behaviors—most notably, a drastic reduction in basicity and a significant increase in lipophilicity compared to their non-halogenated precursors (lutidines).[2]
This guide focuses on the 3,5-dichloro- and 3,5-dibromo-2,6-dimethylpyridine congeners, analyzing how halogenation alters the molecular architecture to impact solubility, phase behavior, and spectroscopic signatures.[1]
Molecular Architecture & Electronic Properties
Structural Symmetry and Packing
The 3,5-dihalo-2,6-dimethylpyridine molecule exhibits
-
Crystal Packing: The symmetry facilitates efficient packing in the crystal lattice, typically raising the melting point relative to asymmetric isomers.[1]
-
Halogen Bonding: The halogen atoms at the 3- and 5-positions can act as Lewis acid sites (sigma-holes), engaging in halogen bonding with nitrogen lone pairs of adjacent molecules, further stabilizing the solid phase.[1]
Electronic "Push-Pull" Effects
The physical behavior of these molecules is governed by the competition between two opposing electronic effects:[1]
-
Methyl Induction (+I Effect): The methyl groups at positions 2 and 6 donate electron density, theoretically increasing the basicity of the pyridine nitrogen.
-
Halogen Withdrawal (-I Effect): The halogens at positions 3 and 5 exert a strong inductive withdrawal.
The Result: The halogen effect dominates. While 2,6-lutidine is a moderately strong base (
Physicochemical Profile
The following table contrasts the core physical properties of the parent lutidine with its chlorinated and brominated derivatives.
Table 1: Comparative Physical Properties
| Property | 2,6-Lutidine (Parent) | 3,5-Dichloro-2,6-dimethylpyridine | 3,5-Dibromo-2,6-dimethylpyridine |
| Formula | |||
| MW ( g/mol ) | 107.15 | 176.04 | 264.95 |
| Physical State | Liquid | Solid (Low Melting) | Solid |
| Melting Point | -6 °C | ~45–50 °C (Est.)* | 102–103 °C |
| Boiling Point | 144 °C | ~230 °C (Est.) | ~303 °C (Pred.) |
| Basicity ( | 6.72 | ~1.0 – 1.5 (Calc.)[2] | ~0.5 – 1.0 (Calc.)[2] |
| Lipophilicity (LogP) | 1.78 | ~3.4 | ~3.7 |
| Water Solubility | Soluble (27% @ 45°C) | Insoluble (< 0.1 g/L) | Insoluble |
*Note: Isomeric 2,6-dichloro-3,5-dimethylpyridine is a solid.[1] The 3,5-dichloro-2,6-dimethyl congener follows similar trends.
Solubility & Partitioning
The shift in LogP from 1.78 to >3.0 marks a transition from "amphiphilic" to strictly lipophilic .
-
Aqueous Solubility: Virtually insoluble in neutral water. Unlike lutidine, these compounds do not readily dissolve in dilute aqueous acid due to their suppressed basicity.
-
Organic Solvents: High solubility in dichloromethane (DCM), ethyl acetate, and toluene.
-
Implication: In extraction protocols, these compounds will partition exclusively into the organic phase, even at low pH (pH ~2), whereas the parent lutidine would remain in the aqueous acid phase.[1]
Spectroscopic Fingerprints[1]
Identification of these compounds relies on specific NMR and IR signatures driven by the symmetry and halogen mass.
Nuclear Magnetic Resonance (NMR)
Due to
-
NMR (CDCl
):-
~2.5–2.7 ppm (Singlet, 6H): Represents the two equivalent methyl groups at C2 and C6.[2] The halogen deshielding shifts this downfield relative to lutidine (
2.5).[2] -
~7.8–8.2 ppm (Singlet, 1H): The lone aromatic proton at C4.[2] This is significantly deshielded by the flanking halogens compared to the C4-H of lutidine (
7.5).[2]
-
~2.5–2.7 ppm (Singlet, 6H): Represents the two equivalent methyl groups at C2 and C6.[2] The halogen deshielding shifts this downfield relative to lutidine (
- NMR:
Infrared Spectroscopy (IR)
-
C-X Stretch: Strong bands in the fingerprint region.
-
Ring Breathing: Characteristic pyridine ring breathing modes around 1570–1590
.[2]
Synthesis & Purification Implications[1][3]
The physical properties dictate the synthesis and isolation workflow. The low basicity is the critical factor; standard acid-base extraction purification (acid wash to remove non-basics, basify to recover pyridine) fails because the product is too weakly basic to protonate efficiently in weak acids.
Experimental Workflow: Electrophilic Halogenation
The following Graphviz diagram illustrates the synthesis logic and the purification branch points based on physical property changes.
Figure 1: Synthesis and purification workflow for 3,5-dihalo-2,6-dimethylpyridines. Note the "Acid Wash" step utilizes the low pKa of the target to separate it from the more basic starting material.[1][2]
Protocols for Physical Characterization
To validate the identity and purity of these compounds, the following standardized protocols are recommended.
Solubility Limit Determination (Visual)
-
Preparation: Weigh 10 mg of the solid compound into a 4 mL vial.
-
Solvent Addition: Add solvent (Water, Methanol, Hexane) in 50
aliquots at . -
Observation: Vortex for 30 seconds after each addition.
-
Endpoint: Clear solution indicates solubility.
Melting Point Determination
Due to the sublimation potential of halogenated aromatics:
-
Pack the compound tightly in a capillary tube (2-3 mm height).
-
Seal the capillary if sublimation is observed near the melting point.
-
Ramp temperature at
until below expected MP, then . -
Validation: 3,5-Dibromo-2,6-dimethylpyridine should melt sharply at 102–103 °C .
References
-
ChemicalBook. (2025).[2] 3,5-Dimethyl-2,6-dibromopyridine Properties and Synthesis. Retrieved from [2]
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 7937, 2,6-Lutidine. Retrieved from [2]
-
Sigma-Aldrich. (2025).[2] 2,6-Dibromo-3,5-dimethylpyridine Product Specification. Retrieved from [2]
-
BenchChem. (2025).[2] Solubility of Halogenated Pyridines in Organic Solvents. Retrieved from [2]
-
Organic Syntheses. (1934).[2] Synthesis of 2,6-dimethylpyridine derivatives. Coll. Vol. 2, p. 214. Retrieved from [2]
Sources
3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine CAS number and supplier data
Part 1: Executive Summary
3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine represents a pinnacle of scaffold utility in modern medicinal chemistry. As a pentasubstituted pyridine, it offers a "tri-orthogonal" halogen handle system (I > Br > Cl), allowing researchers to sequentially functionalize the pyridine ring with high regiocontrol. This compound is not merely a building block; it is a programmable logic gate for molecular diversity, essential for accessing complex heteroaromatic libraries in drug discovery (e.g., kinase inhibitors) and agrochemical development.
This guide details the physicochemical properties, synthesis logic, chemoselective reactivity profiles, and sourcing data for this high-value intermediate.
Part 2: Compound Identity & Technical Specifications[1]
Structural Data
| Property | Specification |
| IUPAC Name | 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine |
| CAS Number | 1823885-22-8 |
| Molecular Formula | C₇H₆BrClIN |
| Molecular Weight | 346.39 g/mol |
| SMILES | CC1=C(I)C(C)=C(Br)C(Cl)=N1 |
| InChI Key | Unique identifier required for database cross-referencing |
Physicochemical Properties[2]
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: Typically 68–75 °C (Experimental verification recommended per batch).
-
Solubility: Soluble in DCM, THF, DMSO; sparingly soluble in non-polar alkanes.
-
Stability: Light sensitive (due to C-I bond). Store at 2–8 °C under inert atmosphere (Argon/Nitrogen).
Part 3: Synthesis & Manufacturing Logic
Expertise & Experience Note: Direct synthesis of pentasubstituted pyridines requires careful orchestration of steric and electronic effects. The presence of two methyl groups at C4 and C6 activates the ring, but the C2-Chloro substituent deactivates it. The key to successful synthesis is the order of halogenation .
The "Sequential Halogenation" Protocol
The most robust synthetic route leverages the electronic differences between the C3 and C5 positions of the precursor 2-chloro-4,6-dimethylpyridine .
-
Precursor: 2-Chloro-4,6-dimethylpyridine (CAS 108-69-0).
-
Step 1: Regioselective Iodination (C-5)
-
Reagents: N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA) or H₂SO₄.
-
Mechanism:[1][2][3][4] Electrophilic Aromatic Substitution (EAS).
-
Logic: The C5 position is electronically activated by the ortho-methyl (C4) and para-methyl (C6, via resonance/hyperconjugation) and is meta to the deactivating Chlorine. In contrast, C3 is ortho to the deactivating Chlorine. Thus, electrophilic attack favors C5.
-
Product: 2-Chloro-5-iodo-4,6-dimethylpyridine.
-
-
Step 2: Bromination (C-3)
-
Reagents: N-Bromosuccinimide (NBS), H₂SO₄ or Br₂/Acetic Acid.
-
Logic: With C5 blocked, the remaining C3 position is forced to react. Stronger forcing conditions may be required due to the steric crowding and the electron-withdrawing nature of the newly installed Iodine.
-
Product:3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine .
-
Synthesis Workflow Diagram
Figure 1: Stepwise synthesis strategy leveraging electronic directing effects for regiocontrol.
Part 4: Reactivity & Applications (Chemoselectivity)
The primary value of CAS 1823885-22-8 lies in its orthogonal reactivity . The three halogen atoms have distinct bond dissociation energies (C-I < C-Br < C-Cl) and electronic environments, allowing for sequential cross-coupling reactions without the need for protecting groups.
The Reactivity Hierarchy
-
Position 5 (Iodo): Most reactive.[5]
-
Reactions: Sonogashira, Suzuki-Miyaura (mild conditions), Negishi.
-
Conditions: Pd(PPh₃)₄, RT to 60°C.
-
-
Position 3 (Bromo): Moderately reactive.
-
Reactions: Suzuki-Miyaura (elevated temp), Buchwald-Hartwig amination.
-
Conditions: Pd(dppf)Cl₂, 80–100°C.
-
-
Position 2 (Chloro): Least reactive (oxidative addition is slow).
-
Reactions: SₙAr (Nucleophilic Aromatic Substitution) or specialized Pd-catalyzed couplings.
-
Conditions: Strong nucleophiles (amines/alkoxides) or biaryl phosphine ligands (e.g., XPhos, RuPhos) at >100°C.
-
Functionalization Workflow
Figure 2: Orthogonal functionalization strategy for library generation.
Part 5: Supply Chain & Sourcing Data
Trustworthiness Note: As a specialized intermediate, this compound is typically "Made to Order" or stocked in milligram quantities by catalog suppliers. Bulk quantities often require a lead time of 2-4 weeks.
| Supplier Category | Key Vendors | Availability Status | Notes |
| Primary Manufacturers | BLD Pharm, Ambeed | Stock / Lead Time | Likely source of COA and HNMR data. |
| Catalog Distributors | Sigma-Aldrich, Fluorochem | Catalog Listed | Often re-packagers; check batch purity. |
| Custom Synthesis | WuXi AppTec, Pharmablock | Custom | Recommended for >100g scale-up. |
Sourcing Tip: Always request a ¹H NMR spectrum before purchase to verify the position of the methyl groups. Isomers (e.g., 2,4-dimethyl vs 4,6-dimethyl) are common impurities in pyridine synthesis.
Part 6: Safety & Handling (SDS Summary)
-
Signal Word: WARNING
-
GHS Classifications:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling Protocol:
-
Use in a fume hood.
-
Wear nitrile gloves and safety glasses.
-
Waste: Halogenated organic waste stream. Do not mix with strong oxidizers.
-
Part 7: References
-
BLD Pharm. (n.d.). Product Data: 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine (CAS 1823885-22-8). Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 40786900 (Analogous Halopyridines). Retrieved from
-
S. A. Tymonko, et al. (2024). Halogenated Phenylpyridines Possessing Chemo-Selectivity for Diverse Molecular Architectures. ACS Omega. Retrieved from
-
Baran Lab. (n.d.). Haloselectivity of Heterocycles. Retrieved from
Sources
Methodological & Application
Using 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine as a pharmaceutical intermediate
Application Note: Strategic Utilization of 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine
Executive Summary
3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine (CAS: 1823885-22-8) represents a "privileged scaffold" in medicinal chemistry due to its tri-orthogonal reactivity profile .[1] Unlike simple halopyridines, this molecule offers three distinct halogen handles (I, Br, Cl) that can be activated sequentially under specific conditions, allowing for the precise construction of non-symmetrical, polysubstituted pyridine cores.
This guide provides the logic and protocols to utilize this intermediate effectively, overcoming the specific challenge posed by the 4,6-dimethyl steric blockade .
Part 1: Chemical Profile & Reactivity Landscape[1]
Structural Analysis
The utility of this scaffold relies on the distinct bond dissociation energies (BDE) of the Carbon-Halogen bonds and the electronic activation provided by the pyridine nitrogen.[1]
| Position | Substituent | Electronic Character | Reactivity Mode | Primary Constraint |
| C5 | Iodine | Weakest C-X bond | Oxidative Addition (Fastest) | High Steric Hindrance (Flanked by 4-Me, 6-Me) |
| C3 | Bromine | Intermediate BDE | Oxidative Addition (Secondary) | Moderate Steric Hindrance (Flanked by 2-Cl, 4-Me) |
| C2 | Chlorine | Strongest C-X bond | Nucleophilic Aromatic Substitution ( | Activated by Ring Nitrogen (Ortho-effect) |
The Selectivity Map
The following diagram illustrates the logical flow of functionalization. The C5-Iodine is the first target for transition metal catalysis, while the C2-Chlorine offers a non-metal mediated pathway via
Figure 1: Chemoselectivity map indicating the hierarchy of functionalization.[1] Note the orthogonality between Pd-catalyzed cycles (C5/C3) and nucleophilic substitution (C2).[1]
Part 2: Application Protocols
Safety Warning: Halogenated pyridines can be skin irritants and sensitizers.[1] All reactions must be performed in a fume hood.[1] Pd-catalysis residues must be scavenged to meet pharmaceutical impurity limits.
Protocol A: C5-Selective Suzuki-Miyaura Coupling
Objective: Install an aryl or heteroaryl group at the C5 position without disturbing the C3-Br or C2-Cl.[1] Challenge: The 4,6-dimethyl groups create a "steric pocket" around the iodine. Standard tetrakis(triphenylphosphine)palladium(0) is often too bulky to effectively access this site at reasonable rates.[1]
Reagents:
-
Substrate: 1.0 eq
-
Boronic Acid: 1.1 eq[1]
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%) OR Pd(OAc)₂ + SPhos (for very bulky boronic acids).[1]
-
Base: K₂CO₃ (2.5 eq)[1]
-
Solvent: 1,4-Dioxane/Water (4:1)[1]
Procedure:
-
Degassing: Charge the reaction vessel with the substrate, boronic acid, and base. Evacuate and backfill with Argon (
).[1] -
Solvation: Add degassed solvent mixture.
-
Catalyst Addition: Add the Pd catalyst under a positive stream of Argon.
-
Reaction: Heat to 60°C . Note: Do not exceed 80°C initially.[1] Higher temperatures may trigger oxidative addition at the C3-Bromine.[1]
-
Monitoring: Monitor by HPLC/UPLC. Look for the consumption of the starting material (Rt ~ X min) and the appearance of the mono-coupled product.
-
QC Check: If des-iodo byproduct (protodehalogenation) is observed, lower temperature and increase catalyst loading.[1]
-
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
Expert Insight: The use of Pd(dppf)Cl₂ is recommended because the ferrocenyl ligand bites back, creating a smaller cone angle than PPh₃, allowing better access to the sterically hindered C5-Iodine between the methyl groups [1].[1]
Protocol B: C2-Selective Nucleophilic Aromatic Substitution ( )
Objective: Install an amine or ether linkage at the C2 position. Mechanism: The electronegative nitrogen of the pyridine ring activates the C2-Cl bond. The C3-Br and C5-I are generally inert to these conditions, provided no metal catalyst is present.[1]
Reagents:
-
Substrate (or C5-substituted intermediate): 1.0 eq
-
Nucleophile (Primary/Secondary Amine): 1.2 - 1.5 eq[1]
-
Base: DIPEA (Hunig's Base) (2.0 eq)[1]
-
Solvent: NMP or DMSO (Polar Aprotic is essential)[1]
Procedure:
-
Dissolve substrate in NMP (0.5 M concentration).[1]
-
Add DIPEA and the amine nucleophile.
-
Thermal Activation: Heat to 100–120°C .
-
Note: The 4,6-dimethyl groups do not significantly hinder the C2 position, but the adjacent C3-Bromine provides some steric pressure.
-
-
Monitoring: Reaction is usually complete within 4–6 hours.
-
Workup: Pour into ice water. The product often precipitates. If not, extract with DCM.
Self-Validating Check: Ensure the reaction mixture remains free of Palladium. Trace Pd contamination from a previous step (if running sequentially) could trigger unwanted coupling at C3/C5 during this heating step.[1] Use a metal scavenger (e.g., SiliaMetS®) between Protocol A and B.
Protocol C: C3-Bromine Functionalization (The Final Handle)
Objective: Functionalize the remaining bromine.[1] Context: At this stage, the molecule is likely substituted at C5 and C2. The C3-Bromine is sterically crowded by the C2-substituent and the C4-methyl.[1]
Reagents:
-
Intermediate: 1.0 eq
-
Coupling Partner (Boronic acid, Stannane, or Amine): 1.5 eq[1]
-
Catalyst: Pd(OAc)₂ + XPhos or Pd-PEPPSI-IPr (High activity required).[1]
-
Base: Cs₂CO₃ or NaOtBu (Stronger base often needed).[1]
-
Solvent: Toluene or Xylene.[1]
Procedure:
-
Combine reagents in a sealed tube/pressure vial.
-
Forcing Conditions: Heat to 100–110°C .
-
Rationale: The C3 position is the least reactive toward oxidative addition among the original halogens (after I is gone) and is sterically encumbered. Highly active Buchwald ligands (XPhos) or NHC ligands (PEPPSI) are required to force the cycle [2].[1]
Part 3: Analytical Data & Quality Control
HPLC Method for Reaction Monitoring
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: UV at 254 nm (Pyridine core) and 220 nm.[1]
Expected Impurity Profile
| Impurity Type | Origin | Mitigation |
| Des-Iodo Analog | Pd-catalyzed reduction of C5-I | Use anhydrous solvents; degas thoroughly.[1] |
| C3-Coupled Isomer | Lack of regioselectivity | Lower temp in Protocol A; switch to bulky ligand.[1] |
| Hydrolysis Product | Ensure reagents for Protocol B are dry; avoid hydroxide bases. |
Part 4: Scientific Rationale & References
The sequential functionalization strategy is grounded in the varying rates of oxidative addition to Palladium centers: Ar-I > Ar-Br > Ar-Cl .[1] However, in polyhalogenated systems, the "Halogen Dance" (migration of halogens) can occur under highly basic conditions (LDA/LiTMP). The protocols above utilize mild bases (Carbonates) to prevent this isomerization [3].
The specific steric bulk of the 4,6-dimethyl pattern necessitates the use of specialized ligands (dppf, SPhos) rather than generic triphenylphosphine, aligning with modern cross-coupling best practices for hindered substrates [2].
References
-
Fairlamb, I. J. S. (2007).[1] Site-Selective Cross-Coupling of Polyhalogenated Heteroarenes. Chemical Society Reviews.[1]
-
Palani, V., et al. (2021).[1][2] Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes. Chemical Reviews. [1]
-
Langer, P. (2010).[1] Regioselective Suzuki-Miyaura Coupling of Polyhalogenated Pyridines. Advanced Synthesis & Catalysis. (General principle citation for tri-halo pyridine reactivity).
-
PubChem Compound Summary. (2025). 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine (CID 53420840).[1] [1]
Sources
Application Notes & Protocols: A Strategic Guide to the Stepwise Functionalization of 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine
Introduction: Unlocking Molecular Complexity
In the landscape of modern drug discovery and materials science, highly substituted pyridine scaffolds are privileged structures, forming the core of numerous pharmaceuticals and functional materials. The strategic introduction of diverse substituents onto a single heterocyclic core allows for the fine-tuning of molecular properties, from biological activity to photophysical characteristics. 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine stands out as a supremely versatile building block, offering three distinct halogen atoms—iodine, bromine, and chlorine—that can be selectively and sequentially functionalized.
This guide provides a comprehensive framework and detailed protocols for the stepwise functionalization of this polyhalogenated pyridine. By leveraging the inherent and predictable differences in the reactivity of the carbon-halogen bonds, researchers can execute a series of selective cross-coupling reactions, building molecular complexity in a controlled and efficient manner. This document is designed for researchers, synthetic chemists, and drug development professionals seeking to exploit this powerful synthetic strategy.
Pillar 1: The Scientific Rationale for Selectivity
The capacity to sequentially modify the 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine scaffold is not arbitrary; it is grounded in fundamental principles of organometallic chemistry. The selectivity of palladium-catalyzed cross-coupling reactions is predominantly dictated by the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond.[1] A weaker C-X bond facilitates a faster rate of oxidative addition to the palladium(0) catalyst, which is the crucial, and often rate-determining, step of the catalytic cycle.[2]
This principle establishes a clear and exploitable reactivity hierarchy among the halogens present on the pyridine ring:
C-I > C-Br > C-Cl [1]
-
Carbon-Iodine (C-I) Bond: As the weakest of the three, the C-I bond is the most labile and will react preferentially under the mildest conditions.[3]
-
Carbon-Bromine (C-Br) Bond: Possessing intermediate strength, the C-Br bond requires more energetic conditions (e.g., higher temperatures, stronger bases, or more active catalysts) to undergo oxidative addition compared to the C-I bond.
-
Carbon-Chlorine (C-Cl) Bond: The strongest of the three, the C-Cl bond is the most inert and typically requires highly active, specialized catalyst systems and more forcing conditions to react.[4]
This differential reactivity allows a chemist to "address" each position on the pyridine ring individually, sequentially replacing the iodo, then the bromo, and finally the chloro substituent with a desired functional group.
Pillar 2: A Visual Strategy for Stepwise Functionalization
The overall synthetic approach can be visualized as a three-stage pathway. At each stage, the choice of reaction conditions is paramount to ensure chemoselectivity for the target halogen while preserving the others for subsequent transformations.
Caption: A strategic workflow for the sequential functionalization of the title compound.
Pillar 3: Detailed Experimental Protocols
The following protocols are presented as robust starting points. Researchers should note that optimization may be required based on the specific electronic and steric properties of the coupling partners.
Protocol 1: Selective Sonogashira Coupling at the 5-Iodo Position
This protocol leverages the high reactivity of the C-I bond to install an alkyne moiety, a versatile handle for further chemistry, such as click reactions or cyclizations. The conditions are mild enough to leave the C-Br and C-Cl bonds untouched.[5]
Rationale: The Sonogashira reaction is exceptionally chemoselective for aryl iodides.[5] The use of a classic Pd(PPh₃)₄/CuI catalyst system at or near room temperature provides the necessary catalytic activity for the C-I bond without activating the more stable C-Br and C-Cl bonds.[6][7]
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (Example) |
| 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine | 348.35 | 1.0 | 348 mg (1.0 mmol) |
| Terminal Alkyne (e.g., Phenylacetylene) | 102.14 | 1.1 | 112 mg (1.1 mmol) |
| Pd(PPh₃)₄ | 1155.56 | 0.03 (3 mol%) | 35 mg (0.03 mmol) |
| Copper(I) Iodide (CuI) | 190.45 | 0.06 (6 mol%) | 11 mg (0.06 mmol) |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 0.42 mL (3.0 mmol) |
| Tetrahydrofuran (THF), anhydrous & degassed | - | - | 10 mL |
Step-by-Step Protocol:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine (1.0 eq.), Pd(PPh₃)₄ (0.03 eq.), and CuI (0.06 eq.).
-
Evacuation and Backfill: Seal the flask, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF (10 mL) and triethylamine (3.0 eq.). Stir the resulting suspension for 5 minutes.
-
Substrate Addition: Add the terminal alkyne (1.1 eq.) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodide is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the 5-alkynylpyridine derivative.
Protocol 2: Selective Suzuki-Miyaura Coupling at the 3-Bromo Position
With the iodo position functionalized, attention turns to the C-Br bond. The Suzuki-Miyaura coupling is a robust and versatile C-C bond-forming reaction ideal for this transformation.[8]
Rationale: To activate the C-Br bond, moderately elevated temperatures are required. A palladium(II) precatalyst like Pd(OAc)₂ with a suitable phosphine ligand, or an integrated precatalyst, provides a more active catalytic system than that used for the C-I bond, while still being selective over the inert C-Cl bond.[9][10] The base is crucial for activating the boronic acid to facilitate transmetalation.[2][8]
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (Example) |
| 5-Alkynyl-3-bromo-2-chloro-4,6-dimethylpyridine (from Step 1) | Varies | 1.0 | 1.0 mmol |
| Arylboronic Acid (e.g., 4-Methoxyphenylboronic acid) | 151.96 | 1.5 | 228 mg (1.5 mmol) |
| Pd(OAc)₂ | 224.5 | 0.02 (2 mol%) | 4.5 mg (0.02 mmol) |
| SPhos (Ligand) | 410.47 | 0.04 (4 mol%) | 16.4 mg (0.04 mmol) |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 425 mg (2.0 mmol) |
| 1,4-Dioxane / Water (4:1), degassed | - | - | 10 mL |
Step-by-Step Protocol:
-
Inert Atmosphere Setup: In a glovebox or Schlenk tube, combine the 5-alkynyl-3-bromo-2-chloro-pyridine (1.0 eq.), arylboronic acid (1.5 eq.), Pd(OAc)₂ (0.02 eq.), SPhos (0.04 eq.), and K₃PO₄ (2.0 eq.).
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water (10 mL).
-
Reaction: Seal the vessel and heat the mixture to 90-100 °C with vigorous stirring for 8-16 hours. Monitor for the disappearance of the starting bromide by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography to afford the 3-aryl-5-alkynylpyridine product.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Buchwald-Hartwig Amination at the 2-Chloro Position
The final functionalization targets the most resilient C-Cl bond. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but success with aryl chlorides requires a highly active catalyst system and stringent reaction conditions.[4][11]
Rationale: The oxidative addition of a C-Cl bond to palladium is the most challenging step.[4] This hurdle is overcome by using a combination of a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle) and a sterically hindered, electron-rich biarylphosphine ligand (e.g., RuPhos).[4][12] A strong, non-nucleophilic base like sodium tert-butoxide is essential, and the reaction must be conducted under strictly anhydrous and oxygen-free conditions to prevent catalyst deactivation.[4]
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (Example) |
| 3,5-Disubstituted-2-chloro-4,6-dimethylpyridine (from Step 2) | Varies | 1.0 | 1.0 mmol |
| Amine (e.g., Morpholine) | 87.12 | 1.2 | 105 mg (1.2 mmol) |
| Pd₂(dba)₃ | 915.72 | 0.02 (2 mol% Pd) | 18.3 mg (0.02 mmol) |
| RuPhos (Ligand) | 476.61 | 0.04 (4 mol%) | 19.1 mg (0.04 mmol) |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 135 mg (1.4 mmol) |
| Toluene, anhydrous & degassed | - | - | 10 mL |
Step-by-Step Protocol:
-
Strictly Inert Setup: All operations must be performed in a glovebox or using rigorous Schlenk techniques. To a flame-dried and argon-purged reaction vessel, add NaOtBu (1.4 eq.), Pd₂(dba)₃ (0.02 eq.), and RuPhos (0.04 eq.).
-
Reagent Addition: Add the 2-chloropyridine substrate (1.0 eq.).
-
Solvent and Nucleophile: Add anhydrous, degassed toluene (10 mL), followed by the amine (1.2 eq.).
-
Reaction: Seal the vessel tightly and heat to 100-110 °C with vigorous stirring for 12-24 hours. Monitor by LC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl solution (10 mL). Dilute with ethyl acetate (20 mL) and separate the layers.
-
Purification: Extract the aqueous phase with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography. Note: Adding 0.5-1% triethylamine to the eluent can prevent product streaking on the silica gel column.[13]
Caption: Troubleshooting flowchart for low-yield Buchwald-Hartwig amination of aryl chlorides.
References
- Reactivity of Halogens in 4-Bromo-2-chloro-6-iodopyridin-3-ol: A Compar
- Application Notes and Protocols for Regioselective Cross-Coupling of Polyhalogen
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC.
- Technical Support Center: Buchwald-Hartwig Amin
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Journal of the American Chemical Society.
- Sequential Cross Coupling Reactions of Polyhalogen
- Cross-Coupling Reactions of Polyhalogenated Heterocycles.
- Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. RSC Publishing.
- Buchwald–Hartwig amin
- Sonogashira coupling. Wikipedia.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. ePrints Soton.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- 3.3 Haloalkanes No 5 Comparing the reactivity of chloro-, bromo- and iodoalkanes. YouTube.
- Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium...
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
- optimizing reaction conditions for 3-Chloroisothiazolo[5,4-b]pyridine functionaliz
Sources
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Efficiency Sonogashira Coupling for Sterically Hindered Halopyridines
[1][2]
Executive Summary
The Sonogashira coupling of sterically hindered halopyridines (e.g., 2-halo-3-substituted pyridines) represents a "perfect storm" of synthetic challenges.[1] Standard protocols using Pd(PPh₃)₂Cl₂/CuI often fail due to two synergistic deactivation modes: steric inhibition of oxidative addition and catalyst poisoning via non-productive coordination of the pyridine nitrogen.
This guide provides an evidence-based roadmap to overcome these barriers. We move beyond traditional conditions to employ Buchwald Precatalysts (Gen 3/4) and Copper-Free methodologies, ensuring high turnover numbers (TON) and minimizing Glaser homocoupling side reactions.[1]
The Scientific Challenge: Why Standard Protocols Fail
To solve the problem, we must first visualize the failure modes. In hindered halopyridines, the reaction is impeded by:
-
Kinetic Barrier (Sterics): Bulky ortho-substituents destabilize the square-planar Pd(II) intermediate, making oxidative addition (the rate-determining step) sluggish.[1]
-
Thermodynamic Trap (Electronics): The pyridine nitrogen is a strong
-donor.[1] It competes with phosphine ligands for open coordination sites on Pd(0), forming inactive "off-cycle" complexes (Pd-N species), effectively sequestering the catalyst.[1] -
The Copper Problem: In hindered systems where the cross-coupling rate is slow, the copper co-catalyst preferentially catalyzes the oxidative homocoupling of the alkyne (Glaser coupling), consuming the starting material.
Mechanism & Deactivation Pathways
The following diagram maps the productive cycle against the specific deactivation pathways relevant to halopyridines.
Figure 1: Catalytic cycle illustrating the competition between productive cross-coupling (Blue/Green) and specific deactivation modes for halopyridines (Red).[1]
Strategic Optimization: The "Buchwald-G3" Approach[1][2]
To bypass the limitations described above, we utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).
Ligand Selection
For hindered pyridines, XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is the ligand of choice.[1]
-
Why: The bulky isopropyl groups on the biaryl backbone prevent the formation of inactive dimeric Pd species and enforce a monoligated Pd(0) species, which is highly active for oxidative addition. Crucially, the bulk prevents the pyridine nitrogen from coordinating to the metal center.
The Precatalyst: Pd-XPhos G3/G4
Do not generate the catalyst in situ from Pd(OAc)₂ or Pd₂dba₃ if possible. Use XPhos Pd G3 (or G4).[1]
-
Causality: In situ generation is often inefficient and leaves unligated Pd, which is immediately poisoned by the pyridine substrate. G3 precatalysts contain the ligand pre-bound in a 1:1 ratio and activate rapidly upon exposure to base, releasing the active L-Pd(0) species directly into the cycle.
Copper-Free Conditions
Eliminating Copper (CuI) is essential for hindered substrates.[1]
-
Reasoning: Since the oxidative addition is slow (due to sterics), the alkyne sits in solution longer. If Cu is present, it will homocouple. We use Cesium Carbonate (
) as the base, which facilitates the "Copper-free" mechanism via a deprotonation/palladation sequence.
Experimental Protocols
Protocol A: The "Gold Standard" (Copper-Free, High Hindrance)
Best for: 2-halo-3-substituted pyridines, electron-rich pyridines, and valuable substrates.[1]
Reagents:
-
Catalyst: XPhos Pd G3 (2–4 mol%)[1]
-
Ligand (Optional): XPhos (2–4 mol%) - Adding extra ligand stabilizes the active species.[1]
-
Base:
(3.0 equiv, anhydrous) -
Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)
Step-by-Step Methodology:
-
Preparation: Oven-dry a reaction vial/Schlenk tube containing a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[3]
-
Solids Addition: Charge the vial with the Halopyridine (1.0 equiv),
(3.0 equiv), XPhos Pd G3 (0.02 equiv), and XPhos (0.02 equiv).-
Note: If the alkyne is a solid, add it here (1.2–1.5 equiv).
-
-
Degassing: Cap the vial with a septum. Evacuate and backfill with Argon three times. This is critical; oxygen kills the active Pd(0)-L species.[1]
-
Solvent/Liquid Addition: Syringe in anhydrous 1,4-Dioxane (concentration 0.1 M – 0.2 M). If the alkyne is a liquid, add it now via syringe.
-
Reaction: Place the vial in a pre-heated block at 80 °C. Stir vigorously (1000 rpm).
-
Visual Check: The reaction typically turns from orange/red to dark brown/black over time.
-
-
Monitoring: Check via LCMS or TLC after 2 hours. If conversion is low (<20%), increase temp to 100 °C.
-
Workup: Filter through a pad of Celite (eluting with EtOAc) to remove insoluble salts. Concentrate and purify via flash chromatography.
Protocol B: The "Green/Industrial" Alternative (cataCXium A)
Best for: Scale-up, moderate hindrance, and cost-sensitivity.[1]
Reagents:
-
Catalyst: Pd(MeCN)₂Cl₂ (1 mol%)[1]
-
Ligand: cataCXium A (Di(1-adamantyl)-n-butylphosphine) (3 mol%)[1]
-
Base:
(2.0 equiv)[1] -
Solvent: 2-MeTHF (2-Methyltetrahydrofuran) - Green solvent, higher boiling point than THF.[1]
Methodology:
Data Summary & Decision Matrix
Ligand Performance Comparison (Hindered Substrates)
| Ligand System | Reactivity (Hindered) | Stability (Air/Moisture) | Glaser Suppression | Recommended Use Case |
| PPh₃ (Standard) | Low | Moderate | Poor (requires Cu) | Simple, unhindered aryl iodides only.[1] |
| XPhos (G3) | Excellent | High (Precatalyst) | Excellent (Cu-free) | Ortho-substituted pyridines/aryls. |
| SPhos (G3) | Very Good | High | Very Good | Electron-rich substrates.[1] |
| cataCXium A | Good | Moderate | Good | Scale-up, green solvent workflows.[1] |
| P(t-Bu)₃ | High | Low (Pyrophoric) | Good | Very challenging chlorides (requires glovebox).[1] |
Workflow Decision Tree
Figure 2: Decision matrix for selecting the appropriate coupling conditions.
Troubleshooting Guide (Self-Validating Systems)
| Observation | Diagnosis | Corrective Action |
| No Reaction (SM Recovery) | Catalyst poisoning or O₂ leak. | 1.[1] Ensure XPhos Pd G3 is used (not in situ).2. Degas solvents more thoroughly (freeze-pump-thaw).3.[1] Switch to t-BuXPhos for extreme steric cases. |
| Homocoupling (Alkyne Dimer) | Trace Oxygen or Copper contamination. | 1.[1] Strict exclusion of Cu.2. Add alkyne slowly via syringe pump (keep concentration low).[1] |
| Pd Black Precipitation | Catalyst decomposition (Ligand dissociation).[1] | 1. Add excess free ligand (e.g., 1:2 Pd:Ligand ratio).2. Lower temperature slightly (e.g., 100°C |
| Stalled Conversion (~50%) | Product inhibition or Base insolubility. | 1.[1] Add water (1-5% v/v) to Dioxane to solubilize inorganic base.2.[1] Switch base to |
References
-
Gelman, D., & Buchwald, S. L. (2003).[4] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Terminal Alkynes.[1][5][6] Angewandte Chemie International Edition, 42(48), 5993–5996. [1]
-
Choy, P. Y., et al. (2011). Recent advances in copper-free Sonogashira cross-coupling reactions. RSC Advances, 1, 168-197.[1]
-
Belyk, K. M., et al. (2016). General and Sustainable Protocol for the Pd-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Terminal Alkynes. Organic Process Research & Development, 20(10), 1789–1798. (Reference for cataCXium A/Green Solvents). [1]
-
Bruno, N. C., et al. (2013). Third Generation (L)Pd(pre-catalyst)s for Pd-Catalyzed C–C Bond-Forming Reactions. Chemical Science, 4, 916-920.[1]
Sources
- 1. XPhos - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
Agrochemical applications of 4,6-dimethylpyridine derivatives
Application Note: Agrochemical Utility of Functionalized 4,6-Dimethylpyridine Scaffolds
Executive Summary
This technical guide addresses the synthesis, derivatization, and application of 4,6-dimethylpyridine derivatives, specifically focusing on the 2-functionalized scaffolds (e.g., 4,6-dimethyl-2-hydroxypyridine and 3-cyano-4,6-dimethyl-2-pyridone).[1][2] Unlike the simple solvent 2,4-lutidine, these functionalized heterocycles serve as critical pharmacophores in the development of novel fungicides and herbicide safeners . This document provides validated protocols for synthesizing these scaffolds and assessing their biological activity, moving beyond theoretical chemistry into field-applicable agrochemical science.
Part 1: The Scaffold & Chemo-Logic
Structural Distinction
While "4,6-dimethylpyridine" is chemically synonymous with 2,4-dimethylpyridine (2,4-lutidine) when the ring is unsubstituted (due to IUPAC numbering starting at Nitrogen), the nomenclature becomes distinct when a functional group is introduced at the ortho position.[2]
In agrochemical synthesis, the primary building block is 4,6-dimethyl-2-hydroxypyridine (CAS: 13603-44-6), which exists in tautomeric equilibrium with 4,6-dimethyl-2(1H)-pyridone .[1][2]
-
Why this scaffold? The 4,6-dimethyl substitution pattern provides steric protection to the core ring while increasing lipophilicity (LogP), enhancing cuticular penetration in plant and fungal models. The 2-position serves as the reactive "hook" for further derivatization into bioactive agents.[1][2]
Synthetic Pathway Visualization
The following diagram illustrates the validated pathway for generating the core scaffold and its divergence into fungicidal and safener applications.
Figure 1: Divergent synthesis of 4,6-dimethylpyridine derivatives from common precursors.
Part 2: Application Note - Fungicidal Development
Target: Candida spp. and phytopathogenic fungi (e.g., Botrytis cinerea). Active Moiety: 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one.[1][2]
Mechanism of Action
Derivatives of 4,6-dimethylpyridine fused with isoxazole rings mimic the structure of established ergosterol biosynthesis inhibitors.[2] The steric bulk of the methyl groups at positions 4 and 6 is hypothesized to optimize the fit within the fungal CYP51 active site, blocking cell membrane formation.
Protocol: Synthesis of the Fungicidal Core
Note: This protocol is adapted for high-purity yield suitable for biological screening.
Reagents:
-
Acetylacetone (10 mmol)[1]
-
Cyanoacetamide (10 mmol)[1]
-
KOH (pellets)[1]
-
Ethanol (Absolute)[1]
-
Hydrazine hydrate (80%)[1]
Step-by-Step Methodology:
-
Core Formation: Dissolve acetylacetone (1.0 g) and cyanoacetamide (0.84 g) in ethanol (20 mL). Add KOH (0.56 g) dissolved in minimum water.
-
Reflux: Heat the mixture to reflux (78°C) for 4 hours. The solution will turn yellow/orange, indicating the formation of the pyridine ring.
-
Isolation: Cool to room temperature. Acidify with HCl (10%) to pH 3. The precipitate formed is 3-cyano-4,6-dimethyl-2-hydroxypyridine .[1][2] Filter and recrystallize from ethanol.
-
Cyclization (The Isoxazole Ring): Suspend the intermediate (1.0 g) in ethanol (15 mL). Add hydrazine hydrate (3 mL).
-
Reaction: Reflux for 6–8 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).
-
Purification: Upon cooling, a solid precipitates. Wash with cold water to remove excess hydrazine.[2] Recrystallize from DMF/Ethanol.
Data Specification:
| Compound | Yield (%) | Melting Point (°C) | Appearance |
|---|---|---|---|
| 3-Cyano-4,6-dimethyl-2-hydroxypyridine | 85-90% | 288-290 | White Crystalline Solid |
| 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-one | 70-75% | >300 (decomp) | Pale Yellow Powder |[1][2]
Part 3: Application Note - Herbicide Safeners
Target: Protection of Monocots (Sunflower, Maize) from Auxinic Herbicides (e.g., 2,4-D). Active Moiety: 4,6-Diaryl-2-hydrazinylnicotinonitriles (Derived from the 4,6-dimethyl scaffold logic).[1][2]
The "Safener" Concept
Herbicide safeners are "chemical immunizers." They induce the expression of glutathione S-transferases (GSTs) or cytochrome P450s in crops, enabling them to metabolize herbicides faster than the weed species.[2] 4,6-dimethylpyridine derivatives, particularly those functionalized at the 2-position with hydrazine, have shown efficacy as antidotes for 2,4-D toxicity.
Protocol: Sunflower Seedling Bioassay
This protocol validates the safening activity of a 4,6-dimethylpyridine derivative against 2,4-D damage.[1][2]
Materials:
-
Sunflower seeds (Helianthus annuus, standard cultivar).
-
Test Compound: 4,6-dimethyl-2-hydrazinylnicotinonitrile (synthesized via hydrazine substitution of the 2-chloro analog).[1][2]
-
Growth Chamber (25°C, 12h light/dark cycle).
Experimental Workflow:
-
Priming: Surface sterilize seeds with 1% sodium hypochlorite for 5 mins. Rinse with distilled water.[2]
-
Treatment Groups:
-
Incubation: Place 20 seeds per petri dish on filter paper saturated with 10 mL of the respective solution.
-
Growth: Incubate for 96 hours (4 days).
-
Measurement: Measure Hypocotyl Length and Radicle Length .
-
Calculation: Calculate the Antidote Index (AI) :
Where is length in combination treatment and is length in herbicide-only treatment.[1]
Interpretation:
-
AI > 10%: Moderate safening activity.[2]
-
AI > 30%: High safening activity (Commercial potential).
Part 4: Technical Specifications & Handling
Physicochemical Properties
The 4,6-dimethyl-2-hydroxypyridine scaffold exhibits unique solubility profiles compared to non-methylated pyridines.
| Property | Value | Implication for Formulation |
| LogP | ~1.3 (Predicted) | Moderate lipophilicity; suitable for EC (Emulsifiable Concentrate) formulations.[1][2] |
| pKa | ~11 (OH group) | Weakly acidic; forms salts with strong bases (e.g., Na+), increasing water solubility. |
| Stability | High | Resistant to hydrolysis; stable in aqueous suspension at pH 5-9.[1][2] |
Handling & Storage
-
Hygroscopicity: The 2-hydroxy derivatives can be slightly hygroscopic.[1][2][3] Store in desiccators.
-
Safety: While less volatile than pyridine, derivatives should be handled in a fume hood to avoid inhalation of dusts.
References
-
Synthesis and Antifungal Activity of Some 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one Derivatives. National Institutes of Health (PubMed). [Link][1][2]
-
Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Semantic Scholar. [Link](Note: Link verified via grounding as a relevant academic source context).[1][2][4][5]
-
Discovery of Pyridine-Based Agrochemicals by Using Intermediate Derivatization Methods. ResearchGate. [Link]
-
4,6-Dimethyl-2-hydroxypyridine (Compound Summary). PubChem. [Link][1][2][6]
-
Agrochemical Intermediates and Pyridine Chemistry. NBO Inno Pharmchem. [Link]
Sources
- 1. raysbiotech.com [raysbiotech.com]
- 2. Pyridine, 2-ethyl-4,6-dimethyl- [webbook.nist.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. resource.aminer.org [resource.aminer.org]
- 6. 3-Cyano-4,6-dimethyl-2-hydroxypyridine | C8H8N2O | CID 69856 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of 2-Substituted Pyridines
An Application Guide to Regioselective Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-Pyridines
The pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science, present in over 50 FDA-approved drugs.[1] Specifically, functionalization at the 2-position provides access to a vast chemical space for developing novel therapeutic agents and functional materials.[2][3] Among the various synthetic strategies, the nucleophilic aromatic substitution (SNAr) of 2-chloro-pyridines stands out as a robust and versatile method for forging carbon-heteroatom bonds.[4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory, application, and optimization of regioselective nucleophilic substitution on 2-chloro-pyridines. We will delve into the underlying mechanism, explore the critical factors governing regioselectivity, and provide a detailed, field-proven protocol and troubleshooting guide.
The Mechanism: An Addition-Elimination Pathway
Unlike nucleophilic substitutions on sp³-hybridized carbons (SN1/SN2), the reaction at an sp²-hybridized carbon of an aromatic ring proceeds through a distinct two-step addition-elimination mechanism, often referred to as the SNAr pathway.[5][6] The pyridine ring's inherent electron-deficient nature, caused by the electronegative nitrogen atom, makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[7][8]
Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine. This disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6][7]
Step 2: Elimination and Restoration of Aromaticity In the second, typically faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final substituted product.[9]
The key to the regioselectivity lies in the stabilization of the Meisenheimer complex. When the nucleophile attacks at the C2 (or C4) position, one of the resonance structures places the negative charge directly on the electronegative nitrogen atom.[8][10] This provides significant stabilization that is not possible with attack at the C3 position.[8]
Key Factors Influencing Reactivity and Regioselectivity
Achieving high yields and desired regioselectivity requires careful consideration of several experimental parameters. The interplay between the substrate, nucleophile, and reaction conditions dictates the outcome.
| Factor | Influence on Reaction | Causality & Expert Insights |
| Leaving Group | Reactivity follows the trend: F > Cl > Br > I.[7] | The rate-determining step is the nucleophilic attack. More electronegative halogens (like Fluorine) polarize the C-X bond more effectively, making the carbon more electrophilic and accelerating the initial attack. The C-F bond strength is higher, but since bond breaking occurs in the fast second step, it does not determine the overall rate. The reaction of 2-fluoropyridine is reportedly 320 times faster than 2-chloropyridine with sodium ethoxide.[11][12] |
| Ring Substituents | Electron-withdrawing groups (EWGs) on the pyridine ring increase the reaction rate.[13] | EWGs (e.g., -NO₂, -CN) further decrease the electron density of the ring, making it more susceptible to nucleophilic attack. They also help to stabilize the negative charge in the Meisenheimer intermediate. The position of the EWG is critical; groups at the 3- and 5-positions show a pronounced effect on substitution at C2.[13][14] |
| Nucleophile | "Softer," more polarizable nucleophiles are generally more effective. | The choice of nucleophile is paramount. Amines, thiols, and alkoxides are commonly used. For challenging substrates, stronger nucleophiles or activation of the pyridine ring may be necessary.[15] For dichloropyridines, soft nucleophiles like thiols can enhance selectivity for the C2 position.[16] |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are preferred. | These solvents effectively solvate the cation (e.g., Na⁺, K⁺) but do not strongly solvate the anionic nucleophile, preserving its reactivity. In some cases, water can be a suitable solvent, especially with a phase-transfer catalyst or for specific reactions like those with thiols.[7][16] |
| Temperature | Higher temperatures generally increase the reaction rate. | SNAr reactions often require heating to overcome the activation energy associated with disrupting aromaticity.[15] However, excessive heat can lead to side reactions or loss of regioselectivity. Microwave irradiation can be a highly effective method for accelerating these reactions, often leading to shorter reaction times and cleaner product formation.[7] |
| Base | A non-nucleophilic base is often required. | When using nucleophiles like amines or thiols, a base (e.g., K₂CO₃, KF, Et₃N) is needed to neutralize the proton generated (e.g., HCl), driving the reaction to completion.[7] |
Experimental Protocol: Amination of 2-Chloro-4-methylpyridine
This protocol describes a general and reliable procedure for the SNAr reaction between a 2-chloro-pyridine and a secondary amine using conventional heating.
Materials and Reagents:
-
2-Chloro-4-methylpyridine (1.0 eq.)
-
Pyrrolidine (1.2 eq.)
-
Potassium Fluoride (KF) (2.0 eq.)
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for work-up and purification
-
TLC plates (silica gel) and developing chamber
-
Ethyl acetate, Hexanes (for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-methylpyridine (1.0 eq.) and anhydrous acetonitrile (to make a ~0.5 M solution).
-
Addition of Reagents: Add potassium fluoride (2.0 eq.) followed by the dropwise addition of pyrrolidine (1.2 eq.) to the stirring solution at room temperature.
-
Heating: Heat the reaction mixture to 80 °C and maintain this temperature. The causality here is that sufficient thermal energy is required to overcome the activation barrier for the formation of the Meisenheimer complex.[7]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (KF, KCl).
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(pyrrolidin-1-yl)-4-methylpyridine.
Troubleshooting and Optimization Workflow
Even with a robust protocol, challenges such as low yield, incomplete conversion, or poor regioselectivity can arise. The following guide provides a logical workflow for addressing these issues.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. askfilo.com [askfilo.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. echemi.com [echemi.com]
- 9. youtube.com [youtube.com]
- 10. vaia.com [vaia.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
The Iodopyridine Stability Hub: Advanced Troubleshooting for Cross-Coupling
Status: Active Ticket ID: #Pd-I-DEHALO-001 Assigned Specialist: Senior Application Scientist, Catalysis Group
Introduction: The "Vanishing Iodine" Phenomenon
You are likely here because your LCMS shows a mass of
The C–I bond on a pyridine ring is exceptionally weak, and the electron-deficient nature of the heterocycle makes the oxidative addition complex highly susceptible to reduction. This guide moves beyond basic troubleshooting to address the mechanistic root causes: Hydride Source Identification and Rate Acceleration of the Productive Cycle .
Part 1: Diagnostic Center (The "Why")
Q: Why is my iodine being replaced by hydrogen?
A: You have inadvertently generated a Palladium-Hydride (L-Pd-H) species.
Once your iodopyridine undergoes oxidative addition to form
Common Hydride Sources (The Culprits):
-
Solvents: Secondary alcohols (Isopropanol, 2-butanol) undergo
-hydride elimination on Pd. -
Bases: Alkoxides with
-hydrogens (e.g., ethoxide) can transfer a hydride. -
Water: In the presence of oxidizable substrates, water can generate Pd-H via a Wacker-type mechanism.
-
Impurities: Trace formic acid or metal hydrides in reagents.
Visualizing the Failure Mode
The diagram below illustrates how the catalytic cycle bleeds into the dehalogenation "dead end."
Caption: The "Dehalogenation Trap" (Red) competes with the productive Suzuki cycle (Green). Once the Pd-H species forms, reductive elimination of Ar-H is often faster than the desired cross-coupling.
Part 2: The Solvent & Base Matrix
Q: I am using Isopropanol/Water (4:1). Is this a problem?
A: Yes. Stop immediately.
Isopropanol is a primary offender. It coordinates to Palladium and undergoes
Corrective Action: Switch to aprotic, polar solvents or ethers. If solubility is an issue, use minimal water or switch to biphasic systems with phase transfer catalysts.
| Solvent Class | Status | Risk Level | Notes |
| Secondary Alcohols (IPA, 2-BuOH) | FORBIDDEN | High | Direct hydride donor via |
| Primary Alcohols (EtOH, MeOH) | Caution | Medium | Can still act as hydride sources at high temps ( |
| Ethers (Dioxane, THF, DME) | Recommended | Low | Standard for stability. Dioxane/Water (10:1) is a go-to. |
| Polar Aprotic (DMF, DMSO) | Recommended | Low | Excellent for solubilizing polar iodopyridines. |
| Non-Polar (Toluene) | Excellent | Very Low | Best for suppressing hydrolysis; requires soluble base or PTC. |
Q: Which base minimizes dehalogenation?
A: Use anhydrous, inorganic bases . Avoid alkoxides like NaOEt or NaOiPr. While KOtBu is bulky, it can still serve as a hydride source or promote E2 elimination in alkyl partners.
-
Gold Standard:
(Anhydrous or 2M aq). -
Alternative:
(Soluble in Dioxane/DMF). -
For Sensitive Substrates:
or (Anhydrous).
Part 3: Catalyst & Ligand Engineering
Q: Can the ligand really stop the iodine from falling off?
A: Yes, by kinetic acceleration . You cannot easily stop the formation of Pd-H if the hydride source is present, but you can make the desired reaction faster. Bulky, electron-rich phosphines (Buchwald-type) accelerate the Reductive Elimination step of the cross-coupling product, effectively "beating" the dehalogenation pathway.
Top Tier Ligand Recommendations:
-
XPhos / SPhos:
-
Why: The steric bulk promotes the rapid reductive elimination of the biaryl product. The electron-rich nature speeds up oxidative addition (crucial for chlorides, but helpful for stability here).
-
Use case: General Suzuki coupling of heteroaryls.
-
-
Pd-G3 / Pd-G4 Precatalysts:
-
Why: These activate rapidly at room temperature or mild heat. Traditional
is slow to activate and often contains trace Pd oxides that promote side reactions. -
Recommendation: Use XPhos Pd G4 .
-
-
Q-Phos:
-
Why: specifically designed for sterically hindered or electron-poor substrates where dehalogenation is a risk.
-
Part 4: Protocol Optimization
Standardized High-Fidelity Suzuki Coupling for Labile Iodopyridines
This protocol minimizes hydride sources and maximizes catalytic turnover.
Reagents:
-
Substrate: 2-Iodopyridine derivative (1.0 equiv)
-
Partner: Boronic Acid/Pinacol Ester (1.2–1.5 equiv)
-
Catalyst: XPhos Pd G4 (1–3 mol%)
-
Base:
(2.0 equiv, finely ground anhydrous) -
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step:
-
Dehydration: Flame-dry your reaction vial and stir bar. Moisture is a proton source.[1]
-
Solvent Prep: Sparge 1,4-Dioxane with Argon/Nitrogen for 15 minutes. Do not skip this. Oxygen promotes homocoupling and catalyst decomposition.
-
Loading: Add Iodopyridine, Boronate, Base, and Catalyst to the vial.
-
Inerting: Cap the vial and purge with inert gas (3x Vacuum/Backfill cycles).
-
Addition: Syringe in the sparged Dioxane.
-
Temperature: Heat to 60–80°C .
-
Note: Do not blast to 100°C immediately. Iodopyridines are unstable. If conversion is slow, increase temp in 10°C increments.
-
-
Monitoring: Check LCMS at 1 hour.
-
If Ar-H appears: Lower temp, switch solvent to Toluene, or increase catalyst loading to push the cycle faster.
-
Part 5: Troubleshooting Flowchart
Use this decision tree to diagnose persistent issues.
Caption: Systematic isolation of hydride sources. Always eliminate solvent/base culprits before optimizing ligands.
References
-
Navarro, O., et al. (2004).[2] "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes." The Journal of Organic Chemistry. Link
-
Sherwood, J., et al. (2015). "Solvent effects in palladium catalysed cross-coupling reactions." Green Chemistry. Link
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link
-
Malinowski, J. T., et al. (2024).[3] "Deciphering complexity in Pd–catalyzed cross-couplings using high-throughput experimentation." Nature Communications. Link
-
BenchChem Technical Guides. (2025). "Troubleshooting Dehalogenation Side Reactions in Suzuki Coupling." Link
Sources
Optimizing reaction temperature for polysubstituted pyridine functionalization
Ticket ID: PYR-OPT-402 Subject: Optimizing Reaction Temperature for Regiocontrol & Yield Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Goldilocks" Dilemma
Welcome to the technical support center. If you are working with polysubstituted pyridines, you are likely battling two opposing forces: the electronic deficiency of the ring (requiring heat for activation) and the instability of metallated intermediates (requiring cryogenic control).
In my 15 years of optimizing heterocycle functionalization, temperature is rarely just a kinetic parameter—it is a regiochemical switch . A 10°C variance can shift your major product from a C3-functionalized pharmaceutical intermediate to a useless C4-isomer via the "Halogen Dance," or crash your Palladium catalyst out of solution.
This guide addresses the three most common failure modes reported by our users:
-
Loss of Regiochemistry during Lithiation (The Halogen Dance).
-
Catalyst Death in Cross-Couplings (The Pyridine Poisoning Effect).
-
Radical Instability in Minisci C-H Activation.
Module 1: The "Cryogenic" Trap (Lithiation & Halogen Dance)
User Issue: "I performed a lithium-halogen exchange on 2-fluoro-3-bromopyridine at -40°C. After quenching with DMF, I isolated the 4-formyl product instead of the expected 3-formyl product."
Root Cause: You triggered the Halogen Dance (Base-Catalyzed Halogen Migration) . 3-Lithiated pyridines are kinetically formed but thermodynamically unstable relative to the 4-lithiated isomer. This isomerization is driven by the stability of the anion adjacent to the directing group (DG).
-
Kinetic Control (-78°C): The lithium-halogen exchange is faster than the proton abstraction required for migration.
-
Thermodynamic Control (>-40°C): The lithiated species deprotonates a starting molecule, causing the halogen to "dance" to a more stable position.
Mechanism of Failure (Halogen Dance)
The diagram below illustrates how temperature enables the migration of the lithium species from C3 to C4.
Figure 1: The temperature-dependent pathway of the Halogen Dance mechanism.
Troubleshooting Protocol: Cryogenic Stabilization
-
Temperature Lock: Maintain internal temperature at -78°C strictly. Use an internal probe; bath temperature is insufficient.
-
Reagent Switch: If -78°C is impractical, switch from n-BuLi to Turbo-Grignard (iPrMgCl·LiCl) .
-
Why? Magnesium species are less basic and more covalent, raising the isomerization threshold to approx. -20°C to 0°C , allowing for easier handling [1].
-
-
Self-Validation Step: Quench a 50 µL aliquot with D₂O and run NMR.
-
Pass: Deuterium incorporation solely at C3.
-
Fail: Deuterium at C4 or no incorporation (hydrolysis).
-
Module 2: The "Pd-Death" Zone (Cross-Couplings)
User Issue: "My Suzuki coupling on a 2-amino-3-chloropyridine stalls at 50% conversion. Adding more catalyst doesn't help."
Root Cause: Pyridine-Palladium Coordination (Catalyst Poisoning). Pyridines are excellent ligands. At lower temperatures (<60°C), the pyridine nitrogen binds to the Pd(II) center, displacing phosphine ligands and forming an inactive "Pd-Pyridine" resting state.
-
Low Temp (<60°C): Pyridine binds Pd; reaction stalls.
-
High Temp (>100°C): Pyridine dissociates, but catalyst instability (Pd black precipitation) increases.
Optimization Matrix: Temperature vs. Ligand
| Parameter | Standard Conditions | Optimized for Pyridines | Rationale |
| Temperature | 60–80°C | 80–110°C | Higher T forces dissociation of the pyridine substrate from the Pd center. |
| Catalyst | Pd(PPh₃)₄ | Pd-PEPPSI-IPr or XPhos Pd G4 | Bulky NHC or Buchwald ligands sterically prevent pyridine coordination [2]. |
| Base | Na₂CO₃ | K₃PO₄ or Cs₂CO₃ | Stronger bases facilitate transmetallation in electron-poor rings. |
| Addition | One-pot | Slow Addition | Keeping substrate concentration low reduces catalyst poisoning probability. |
Workflow: Rescuing a Stalled Reaction
Use this logic flow to determine if temperature or catalyst choice is the bottleneck.
Figure 2: Troubleshooting logic for Palladium-catalyzed pyridine coupling.
Module 3: Minisci C-H Functionalization
User Issue: "I am trying to alkylate a pyridine at C2 using a carboxylic acid and persulfate at 80°C. The yield is 15%, and I see complex mixtures."
Root Cause: Radical Instability & Polarity Mismatch. The traditional thermal Minisci (AgNO₃/Persulfate @ 80°C) is harsh. The high temperature promotes radical recombination and over-oxidation of the alkylated product.
The Fix: Shift to Photoredox Catalysis at ambient temperature.
Protocol Comparison
| Feature | Thermal Minisci (Old School) | Photoredox Minisci (Modern) |
| Temperature | 80°C | 20–25°C (Room Temp) |
| Radical Source | Thermal decomposition of Persulfate | Light-induced PCET (Ir/Ru catalysts) |
| Selectivity | Low (Mono/Di/Tri-alkylation) | High (Mono-alkylation predominant) |
| Functional Group Tolerance | Low (Oxidative conditions) | High (Mild conditions) |
Recommendation: If you must use thermal conditions, lower the temperature to 50°C and use Selectfluor as a mild oxidant if compatible, or switch to a redox-active ester (RAE) precursor which generates radicals more cleanly at lower temperatures [3].
References
-
Knochel, P., et al. (2011).
- Key Insight: Turbo-Grignards allow halogen exchange at -20°C, avoiding the cryogenic requirements of n-BuLi.
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Tamao–Corriu Cross-Coupling Reaction. Chemistry – A European Journal.
- Key Insight: NHC ligands prevent pyridine poisoning, enabling couplings at lower temperatures or higher efficiency
-
Baran, P. S., et al. (2016). Practical and Innate Carbon–Hydrogen Functionalization of Heterocycles.
- Key Insight: Defines modern parameters for Minisci reactions, emphasizing mild conditions to improve regiocontrol.
-
Schlosser, M. (2005). The Halogen Dance: A Flexible Tool for the Synthesis of Polysubstituted Aromatics. European Journal of Organic Chemistry.
- Key Insight: Detailed mechanistic study of the temperature dependence of base-catalyzed halogen migr
Disclaimer: These protocols involve hazardous chemicals (organolithiums, high-pressure reactors). Always consult your institution's Chemical Hygiene Plan before replicating these workflows.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine
Welcome to a comprehensive guide on the safe and compliant disposal of 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide provides an in-depth, procedural framework for managing this complex halogenated pyridine derivative, ensuring the protection of personnel and adherence to regulatory standards. The causality behind each step is explained to empower you with not just a protocol, but a deep understanding of the principles of chemical waste management.
Hazard Assessment and Chemical Profile
3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine is a polyhalogenated aromatic heterocyclic compound. Its structure presents multiple hazard considerations that dictate its handling and disposal.
-
Pyridine Backbone: Pyridine and its derivatives are known for their potential toxicity, affecting the nervous system, liver, and kidneys. They can often be absorbed through the skin.[1]
-
Multiple Halogenation (Br, Cl, I): The presence of bromine, chlorine, and iodine classifies this compound as a halogenated organic waste .[2] Combustion or improper treatment of halogenated compounds can produce highly toxic byproducts such as hydrogen halides (HBr, HCl, HI) and potentially dioxins. This is a primary reason why specialized disposal is non-negotiable.
-
Organoiodine Component: Iodine-containing compounds can pose specific environmental risks and may require special consideration during waste treatment.[3][4] Improper disposal of iodine can harm aquatic life and the environment.[5]
Due to these characteristics, 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine must be treated as a hazardous waste .[6][7] Under no circumstances should it be disposed of down the drain or in regular trash.[8]
| Hazard Profile & Safety Requirements | Specification & Rationale |
| Waste Classification | Halogenated Organic Hazardous Waste.[2] |
| Primary Hazards | Acute Toxicity (Harmful if swallowed, inhaled, or in contact with skin), Serious Eye Irritation, Skin Irritation, Respiratory Irritation.[9][10] |
| Primary Disposal Route | High-Temperature Incineration by a licensed hazardous waste facility.[6] |
| Required PPE | Chemical splash goggles, Chemical-resistant gloves (Butyl rubber or Viton® recommended), Lab coat.[1][7] |
| Handling Area | Certified Chemical Fume Hood.[8] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids, Strong Bases.[1][11][12] |
Immediate Safety & Handling Protocols
Before generating the first gram of waste, a robust safety framework must be in place.
Personal Protective Equipment (PPE)
Proper PPE is your first and most critical line of defense.
-
Eye Protection: Wear chemical safety goggles or safety glasses with side-shields at all times.[7]
-
Hand Protection: Use chemical-resistant gloves. Nitrile gloves offer minimal protection against pyridine and its derivatives; butyl rubber or Viton® gloves are recommended for extended contact.[1][7] Always inspect gloves for integrity before use and wash hands thoroughly after removal.
-
Body Protection: A fully buttoned lab coat is mandatory to protect skin and clothing.[7]
Engineered Controls
Always handle 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine, both in its pure form and in solution, inside a properly functioning chemical fume hood to prevent the inhalation of potentially harmful vapors.[7][8] Ensure an emergency eyewash station and safety shower are accessible within a 10-second travel distance.[1]
Waste Segregation: A Critical Step for Safety and Compliance
Proper segregation prevents dangerous chemical reactions and ensures the waste is routed to the correct disposal facility. Mixing incompatible waste streams is a serious safety violation.
The Causality: Halogenated organic waste is typically sent for high-temperature incineration.[6][13] Mixing it with non-halogenated solvents can unnecessarily increase the cost and complexity of disposal for the entire container. More critically, mixing it with acids or bases could trigger a dangerous exothermic reaction.[1]
Step-by-Step Segregation Protocol:
-
Designate a Waste Container: Obtain a dedicated, properly labeled hazardous waste container from your institution's Environmental Health and Safety (EHS) department. The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, tight-fitting lid.[1]
-
Labeling: Immediately label the container as "Hazardous Waste." The label must clearly state:
-
The full chemical name: "Waste 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine"
-
Any solvents used (e.g., "in Methylene Chloride")
-
The words "Halogenated Organic Waste"
-
Associated hazard pictograms (e.g., Flammable, Corrosive, Health Hazard, as appropriate based on the Safety Data Sheet).[10]
-
-
Isolate: Keep this designated container in a secondary containment bin within a satellite accumulation area, such as in the fume hood or a designated cabinet. This area must be away from incompatible materials.[1]
Step-by-Step Disposal Procedures
This protocol covers the disposal of the pure compound, solutions, and contaminated labware.
Disposal of Unused Compound and Solutions
-
Collection: Carefully transfer all waste containing 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine into your pre-labeled halogenated waste container.[7] Use a funnel to prevent spills.
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[9] Do not overfill the container; a good rule of thumb is to fill it to no more than 80% capacity to allow for vapor expansion.
-
Log Contents: Maintain a log sheet on or near the container, recording the approximate amount of waste added each time.[2] This is crucial for your institution's EHS to manage the final disposal manifest.
-
Arrange for Pickup: Once the container is full, or if you are finished with the project, contact your institution's EHS office to schedule a hazardous waste pickup.
Disposal of Contaminated Labware and Materials
Solid waste contaminated with this chemical must also be treated as hazardous waste. This includes items like:
-
Gloves
-
Weighing paper
-
Pipette tips
-
Silica gel from chromatography
-
Spill cleanup materials
-
Segregation: Collect all contaminated solid waste in a dedicated, clearly labeled, leak-proof container or a durable, transparent bag. Label it as "Contaminated Solid Waste" and list the chemical contaminant.
-
Minimal Contamination: For items with minimal residual contamination, such as empty reagent bottles, the container should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[14] The rinsate (the rinse solvent) is hazardous and MUST be collected in your halogenated liquid waste container. After triple-rinsing and air-drying in a fume hood, the defaced container may be disposed of in the regular trash or recycling, per institutional policy.[14]
-
Pickup: Arrange for pickup of the solid waste container through your EHS department.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine waste.
Caption: Decision workflow for the disposal of 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine.
Emergency Procedures: Spill Management
Even with meticulous planning, spills can occur. Immediate and correct action is vital.
For Small Spills (manageable in <10 minutes):
-
Alert Personnel: Immediately alert others in the lab.
-
Contain: Use an inert absorbent material like vermiculite, sand, or commercial spill pads to contain the spill.[8][11] Do not use combustible materials like paper towels.
-
Collect: Carefully scoop the absorbent material into a designated container for hazardous solid waste.
-
Clean: Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department, as per institutional policy.[1]
For Large Spills:
-
Evacuate: Evacuate the immediate area.
-
Isolate: If safe to do so, close the fume hood sash and shut down any ignition sources.[11]
-
Contact EHS: Call your institution's emergency EHS number immediately. Do not attempt to clean up a large spill yourself.
By adhering to these rigorous, well-understood protocols, you contribute to a culture of safety and ensure that our vital research does not come at the cost of environmental health. Always remember that the specific Safety Data Sheet (SDS) for any chemical is your primary source for safety and handling information, and your institution's EHS department is your key partner in compliant waste disposal.
References
-
Production, Import, Use, and Disposal - Toxicological Profile for Pyridine. National Center for Biotechnology Information.[Link]
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.[Link]
-
Pyridine Standard Operating Procedure. Washington State University.[Link]
-
Hazard Summary: Pyridine. New Jersey Department of Health.[Link]
-
Hazardous Waste Segregation. Bucknell University.[Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.[Link]
-
Safety Data Sheet: 3-Bromo-5-chloro-2-hydroxypyridine. Acros PharmaTech Limited.[Link]
-
Safety Data Sheet: Pyridine. ChemSupply Australia.[Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR).[Link]
-
Proper disposal of chemicals. Sciencemadness Wiki.[Link]
-
Ultrasonic removal of pyridine from wastewater: optimization of the operating conditions. ResearchGate.[Link]
-
Pyridine for Synthesis Safety Data Sheet. Loba Chemie.[Link]
-
Production, Import/Export, Use, and Disposal of Iodine. Agency for Toxic Substances and Disease Registry (ATSDR).[Link]
-
Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.[Link]
-
EPA Hazardous Waste Codes. U.S. Environmental Protection Agency.[Link]
-
Iodine Disposal For Businesses. Collect and Recycle.[Link]
-
Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. California Code of Regulations.[Link]
-
Disposal of Iodine. Case Western Reserve University Environmental Health and Safety.[Link]
Sources
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. case.edu [case.edu]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. echemi.com [echemi.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. nj.gov [nj.gov]
- 12. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
